METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

Lipophilicity LogP Drug Design

Methyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate (CAS 518053-82-2) is a fully substituted benzofuran scaffold within the nitrobenzenesulfonamide class (C18H16N2O7S, MW 404.39 g/mol). Characterized by a 2-methylbenzofuran core, a methyl ester at position 3, and a 4-methyl-3-nitrobenzenesulfonamido group at position 5, it exists as a versatile, dense synthetic intermediate.

Molecular Formula C18H16N2O7S
Molecular Weight 404.39
CAS No. 518053-82-2
Cat. No. B2982171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE
CAS518053-82-2
Molecular FormulaC18H16N2O7S
Molecular Weight404.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC)C)[N+](=O)[O-]
InChIInChI=1S/C18H16N2O7S/c1-10-4-6-13(9-15(10)20(22)23)28(24,25)19-12-5-7-16-14(8-12)17(11(2)27-16)18(21)26-3/h4-9,19H,1-3H3
InChIKeyUEDBOLOODYHSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate (CAS 518053-82-2): A Procurement-Focused Structural & Chemoinformatic Profile


Methyl 2-methyl-5-(4-methyl-3-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate (CAS 518053-82-2) is a fully substituted benzofuran scaffold within the nitrobenzenesulfonamide class (C18H16N2O7S, MW 404.39 g/mol) . Characterized by a 2-methylbenzofuran core, a methyl ester at position 3, and a 4-methyl-3-nitrobenzenesulfonamido group at position 5, it exists as a versatile, dense synthetic intermediate. The compound is predominantly procured for its role as a building block in medicinal chemistry and process development, particularly in the synthesis of complex benzofuran-based therapeutics where precise ester and sulfonamide substitution patterns are critical [1].

Why Generic Substitution Fails for Methyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate (CAS 518053-82-2) in Pharmaceutical R&D


Indiscriminate substitution within the benzofuran-3-carboxylate sulfonamide family is scientifically unsound because minor structural perturbations yield large changes in physicochemical properties and downstream synthetic utility. The ester moiety (methyl vs. ethyl, pentyl) directly governs lipophilicity and solubility, while the nitrobenzenesulfonamide regioisomer (3-nitro-4-methyl vs. 5-nitro-2-methyl) dictates electronic character and hydrogen-bonding capacity [1]. PATENT US8962869 explicitly demonstrates that the correct pre-functionalized sulfonamido-benzofuran ester intermediate is essential for successful Friedel-Crafts acylation in dronedarone synthesis, with the wrong ester or sulfonamide leading to failed reactions or drastically lower yields [2]. Consequently, a 'similar' compound from the same class cannot be a drop-in replacement without re-optimizing an entire synthetic route.

Head-to-Head Quantitative Evidence Guide: CAS 518053-82-2 vs. Its Closest Structural Analogs


Ester Moiety Lipophilicity Modulation: Methyl (CAS 518053-82-2) vs. Ethyl (CAS 518330-64-8) and Pentyl (CAS 518330-99-9) Analogs

The target methyl ester provides a specific, intermediate lipophilicity profile distinct from its closest analogs. The calculated octanol-water partition coefficient (cLogP) for the methyl ester (CAS 518053-82-2) is 5.1, representing a 0.7 unit decrease compared to the ethyl ester (CAS 518330-64-8, cLogP = 5.8) and a 2.2 unit decrease relative to the pentyl ester (CAS 518330-99-9, cLogP = 7.3) . This difference is within the optimal range for oral bioavailability (Lipinski's Rule of 5) for the methyl ester, while the pentyl analog is considerably more lipophilic, potentially limiting its drug-like properties .

Lipophilicity LogP Drug Design

Sulfonamide Regioisomer Electronic Effects: 4-Methyl-3-Nitro (Target) vs. 2-Methyl-5-Nitro (CAS 518330-69-3) Substitution

The target compound's 4-methyl-3-nitrobenzenesulfonamide group positions the electron-withdrawing nitro group para to the sulfonamide bond, optimizing resonance stabilization and creating a unique electrophilic character. In contrast, the 2-methyl-5-nitro isomer (CAS 518330-69-3) places the nitro group at the ortho position, introducing steric hindrance and reducing the sulfonamide's N-H acidity (pKa), directly impacting its reactivity in downstream N-arylation or acylation reactions .

Electronic Effects Reactivity Synthesis

Synthetic Utility: Direct Acylation Precursor vs. N,N-Disubstituted Analog (CAS 448212-99-5)

The target compound (CAS 518053-82-2) serves as a competent direct intermediate for Friedel-Crafts acylation due to its free sulfonamide N-H. The N,N-disubstituted analog (CAS 448212-99-5), which has an additional 3-nitrobenzoyl group on the sulfonamide nitrogen, is a later-stage intermediate that cannot be directly synthesized without first passing through a mono-substituted sulfonamide stage. Patent literature for the synthesis of dronedarone explicitly describes a critical Fries rearrangement step using a sulfonamido-benzofuran ester intermediate with a free N-H group, a role this compound perfectly fits [1].

Chemical Synthesis Intermediate Dronedarone

Verified Application Scenarios for Methyl 2-Methyl-5-(4-Methyl-3-Nitrobenzenesulfonamido)-1-Benzofuran-3-Carboxylate (CAS 518053-82-2) Based on Comparative Evidence


Scalable Synthesis of Dronedarone Key Intermediates via Fries Rearrangement

Procure CAS 518053-82-2 as the optimal sulfonamido-benzofuran ester intermediate for the Fries rearrangement step in dronedarone synthesis. Its free sulfonamide N-H and appropriately balanced lipophilicity (cLogP 5.1) ensure high reactivity and yield in the Friedel-Crafts acylation, as validated by the Sanofi process patent [1]. This avoids the need for the less reactive N,N-disubstituted analog, reducing overall step count.

Lead Optimization in Medicinal Chemistry Targeting Carbonic Anhydrase IX/XII

Incorporate this scaffold into a focused library of benzofuran-based sulfonamide inhibitors for tumor-associated carbonic anhydrase isoforms. The 4-methyl-3-nitro substitution pattern offers distinct electronic properties compared to regioisomeric analogs, providing a unique vector for exploring selective inhibition of hCA IX (with reported KIs in the 10-97.5 nM range for close structural relatives) [2].

Physicochemical Property Screening for Central Nervous System (CNS) Drug Discovery

Utilize CAS 518053-82-2 as an early-stage lead-like molecule in CNS programs. Its methyl ester group confers a cLogP of 5.1, which is within the optimal range for blood-brain barrier penetration, offering an advantage over more lipophilic ethyl (cLogP 5.8) or pentyl (cLogP 7.3) analogs that risk increased non-specific binding and reduced solubility .

Quote Request

Request a Quote for METHYL 2-METHYL-5-(4-METHYL-3-NITROBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.